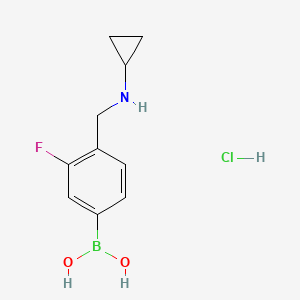
(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride
説明
(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a cyclopropylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with cyclopropylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Boronic Acid Formation: The amine is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid group.
Hydrochloride Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochlor
生物活性
The compound (4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 2096331-62-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: CHBClFNO
Molecular Weight: 245.49 g/mol
Structure: The compound consists of a cyclopropylamino group attached to a fluorophenylboronic acid moiety, which is significant for its biological interactions.
Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. The presence of the boron atom allows for interactions with diols and other nucleophiles, which is crucial for enzyme inhibition and modulation of biological pathways.
- Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites. This mechanism is particularly relevant in the context of cancer therapy, where protease inhibitors are sought after.
- Targeting Protein Interactions: The cyclopropylamino group may enhance the selectivity and binding affinity of the compound towards specific proteins, potentially increasing its therapeutic efficacy.
Therapeutic Applications
Research indicates that boronic acid derivatives have potential applications in:
- Cancer Therapy: Due to their ability to inhibit proteolytic enzymes involved in tumor progression.
- Diabetes Management: Some studies suggest that boronic acids can be used in glucose-responsive insulin formulations, enhancing solubility and bioavailability.
Study 1: Inhibition of Proteases
A study demonstrated that similar boronic acid compounds effectively inhibited serine proteases, leading to reduced tumor cell proliferation. The mechanism involved the formation of a covalent bond with the serine residue in the active site of the enzyme .
Study 2: Glucose-Responsive Insulin
In a recent investigation, it was shown that attaching fluorophenylboronic acid residues to insulin improved its glucose-dependent solubility. This suggests that this compound could be explored as a component in developing advanced insulin formulations .
Comparative Analysis Table
| Property/Activity | This compound | Similar Boronic Acids |
|---|---|---|
| Molecular Weight | 245.49 g/mol | Varies (typically <300 g/mol) |
| Enzyme Targeting | Yes (e.g., serine proteases) | Yes |
| Cancer Therapeutic Potential | High | Moderate to High |
| Glucose Responsiveness | Potentially high | Varies |
特性
IUPAC Name |
[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2.ClH/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9;/h1-2,5,9,13-15H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQQCJIEJPAZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















